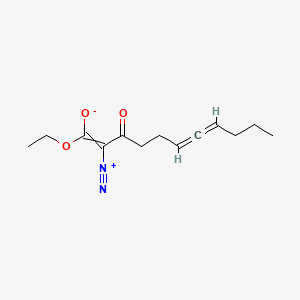
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate is an organic compound with the molecular formula C13H18N2O3 It is a diazonium salt, which is a class of compounds known for their reactivity and utility in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate typically involves the diazotization of an appropriate amine precursor. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with the preparation of the amine precursor, which is often an aromatic amine.
Diazotization: The amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium salt is isolated and purified, often by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products are substituted aromatic compounds, such as halogenated or hydroxylated derivatives.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The major product is the corresponding aromatic amine.
科学的研究の応用
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and coatings, due to its reactivity and ability to form stable azo linkages.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications, as diazonium compounds can selectively modify amino acid residues in proteins.
Analytical Chemistry: The compound is used in analytical techniques, such as spectrophotometry, for the detection and quantification of various analytes.
作用機序
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example:
In Substitution Reactions: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted products.
In Coupling Reactions: The diazonium ion reacts with electron-rich aromatic compounds to form azo linkages.
In Biological Studies: The diazonium ion can modify specific amino acid residues in proteins, affecting their function and activity.
類似化合物との比較
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate can be compared with other diazonium compounds, such as:
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has a similar diazonium group but differs in the structure of the carbon backbone.
Pentanedioic acid, 2-diazo-3-oxo-, diethyl ester: This compound also contains a diazonium group but has a different ester functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other diazonium compounds.
特性
CAS番号 |
920977-83-9 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
InChI |
InChI=1S/C13H18N2O3/c1-3-5-6-7-8-9-10-11(16)12(15-14)13(17)18-4-2/h6,8H,3-5,9-10H2,1-2H3 |
InChIキー |
NNKYQAHNHAVXPI-UHFFFAOYSA-N |
正規SMILES |
CCCC=C=CCCC(=O)C(=C([O-])OCC)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
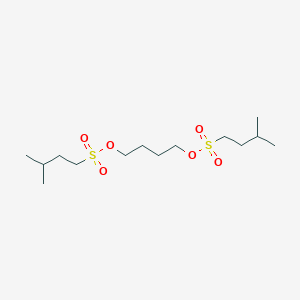
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
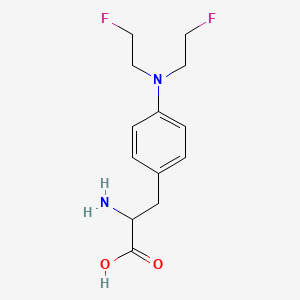

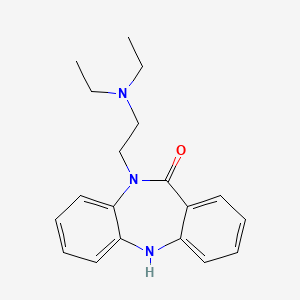

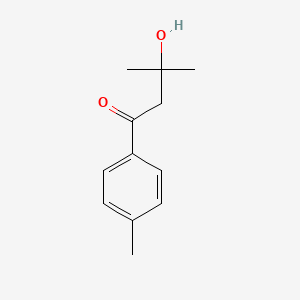

![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
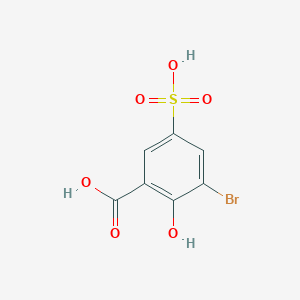
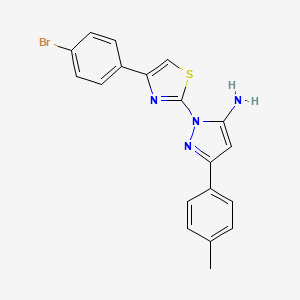
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
